

# Application Notes and Protocols for R(+)-6-Bromo-APB hydrobromide

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Compound of Interest

Compound Name: R(+)-6-Bromo-APB hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the physicochemical properties and biological activity of **R(+)-6-Bromo-APB hydrobromide**, a potent dopamine D1 receptor agonist. Detailed protocols for its analytical characterization using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are also presented.

### **Certificate of Analysis Data**

The following table summarizes typical data found on a Certificate of Analysis for **R(+)-6-Bromo-APB hydrobromide**, compiled from various sources.[1][2][3]



Parameter	Specification	Reference
Chemical Name	(5R)-9-bromo-5-phenyl-3-prop- 2-enyl-1,2,4,5-tetrahydro-3- benzazepine-7,8- diol;hydrobromide	[1]
Synonym(s)	R(+)-6-Bromo-7,8-dihydroxy-3- allyl-1-phenyl-2,3,4,5- tetrahydro-1H-3-benzazepine hydrobromide	[2]
CAS Number	139689-19-3	[2]
Molecular Formula	C19H20BrNO2 · HBr	[2]
Molecular Weight	455.18 g/mol	[1][2][3]
Appearance	Off-white solid	[2]
Solubility	Soluble in ethanol and DMSO.	[1][2]
Purity (by HPLC)	≥98%	
Storage	Short term (days to weeks) at 0 - 4°C, long term (months to years) at -20°C. Protect from light.	[1]

## **Experimental Protocols**

# Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for assessing the purity of **R(+)-6-Bromo-APB hydrobromide**.

#### Instrumentation:

HPLC system with a UV detector



- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size)
- · Autosampler and data acquisition software

#### Reagents:

- HPLC-grade acetonitrile
- HPLC-grade water
- Trifluoroacetic acid (TFA) or formic acid

#### Procedure:

- · Mobile Phase Preparation:
  - Mobile Phase A: 0.1% TFA in water
  - Mobile Phase B: 0.1% TFA in acetonitrile
- Sample Preparation:
  - Prepare a stock solution of R(+)-6-Bromo-APB hydrobromide in methanol or DMSO at a concentration of 1 mg/mL.
  - Dilute the stock solution with the mobile phase to a final concentration of approximately
     0.1 mg/mL.
- Chromatographic Conditions:
  - Column: C18 reversed-phase, 4.6 x 150 mm, 5 μm
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10 μL
  - Detection Wavelength: 280 nm
  - Column Temperature: 30°C



#### Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	95	5
20	5	95
25	5	95
26	95	5

| 30 | 95 | 5 |

- Data Analysis:
  - Integrate the peak areas of all detected peaks.
  - Calculate the purity of R(+)-6-Bromo-APB hydrobromide as the percentage of the main peak area relative to the total peak area.

## Structural Confirmation by <sup>1</sup>H-NMR Spectroscopy

This protocol provides a general method for acquiring a <sup>1</sup>H-NMR spectrum to confirm the chemical structure of **R(+)-6-Bromo-APB hydrobromide**.

#### Instrumentation:

- NMR spectrometer (300 MHz or higher)
- 5 mm NMR tubes

#### Reagents:

- Deuterated solvent (e.g., DMSO-d<sub>6</sub> or Methanol-d<sub>4</sub>)
- Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

#### Procedure:



#### · Sample Preparation:

- Dissolve 5-10 mg of R(+)-6-Bromo-APB hydrobromide in approximately 0.7 mL of the deuterated solvent in an NMR tube.
- Ensure the sample is fully dissolved.
- NMR Data Acquisition:
  - Place the NMR tube in the spectrometer.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the <sup>1</sup>H-NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Data Processing and Analysis:
  - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).
  - Integrate the signals to determine the relative number of protons for each resonance.
  - Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the expected proton environments of the R(+)-6-Bromo-APB hydrobromide structure.

## **Molecular Weight Verification by Mass Spectrometry**

This protocol describes a general method for confirming the molecular weight of **R(+)-6-Bromo-APB hydrobromide** using electrospray ionization mass spectrometry (ESI-MS).

#### Instrumentation:

Mass spectrometer with an ESI source



Syringe pump or liquid chromatography system for sample introduction

#### Reagents:

- Methanol or acetonitrile (HPLC-grade)
- Formic acid (optional, to aid ionization)

#### Procedure:

- Sample Preparation:
  - Prepare a dilute solution of R(+)-6-Bromo-APB hydrobromide in methanol or acetonitrile at a concentration of approximately 10-100 μg/mL.
  - A small amount of formic acid (0.1%) can be added to the solution to promote protonation.
- Mass Spectrometry Analysis:
  - $\circ$  Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10  $\mu$ L/min) using a syringe pump.
  - Acquire the mass spectrum in positive ion mode.
  - Scan a mass range that includes the expected molecular weight of the free base (374.08 Da for C<sub>19</sub>H<sub>20</sub>BrNO<sub>2</sub>) and the protonated molecule [M+H]<sup>+</sup> (375.09 Da).
- Data Analysis:
  - Identify the peak corresponding to the protonated molecule [M+H]+.
  - The presence of a peak at the expected m/z value confirms the molecular weight of the compound. The isotopic pattern for one bromine atom should also be observable.

# Visualizations Dopamine D1 Receptor Signaling Pathway

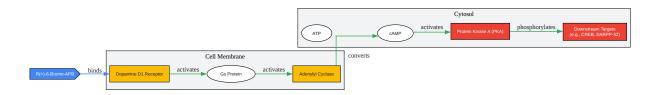




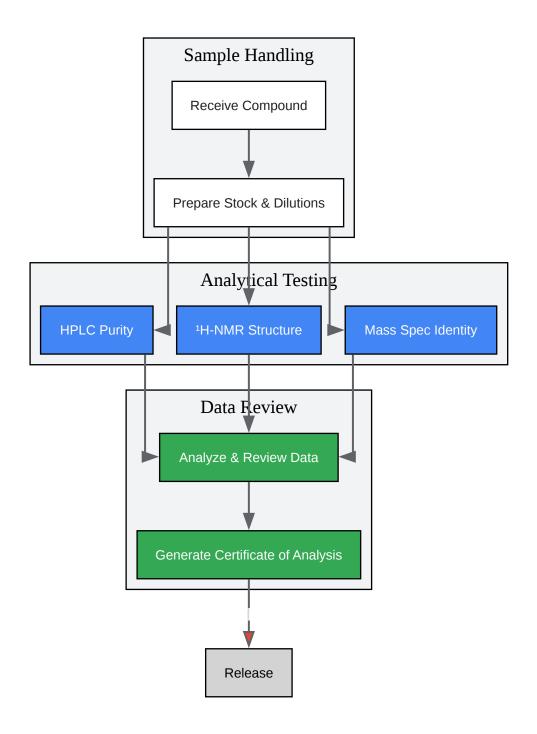


**R(+)-6-Bromo-APB hydrobromide** is a potent agonist of the dopamine D1 receptor.[4] Upon binding, it activates the receptor, which is coupled to a Gs protein. This initiates a signaling cascade involving adenylyl cyclase and the production of cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA) and subsequent downstream cellular effects.









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### References

- 1. Buy R(+)-6-Bromo-APB hydrobromide | 139689-19-3 | >98% [smolecule.com]
- 2. R(+)-6-Bromo-APB hydrobromide solid | 139689-19-3 [sigmaaldrich.com]
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